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Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-
Bromo-6-methoxyphenyl)ethanone (CAS No: 380225-68-3), a valuable intermediate in

pharmaceutical and agrochemical synthesis.[1] We present a detailed examination of its

Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug

development professionals, offering not just raw data, but a nuanced interpretation grounded in

the principles of physical organic chemistry. We explore the causal relationships between the

molecule's unique substitution pattern and its spectral characteristics, providing field-proven

insights into experimental design and data interpretation. All protocols are designed as self-

validating systems to ensure scientific integrity.

Introduction and Molecular Overview
1-(2-Bromo-6-methoxyphenyl)ethanone is an aromatic ketone featuring a highly substituted

benzene ring. The presence of two ortho substituents relative to the acetyl group—a bromine

atom and a methoxy group—imposes significant steric and electronic effects that are reflected

in its spectroscopic fingerprint. Understanding these nuances is critical for quality control,

reaction monitoring, and the rational design of synthetic pathways involving this key

intermediate.
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The compound's utility in medicinal chemistry, particularly in the synthesis of non-steroidal anti-

inflammatory drugs (NSAIDs) and related analgesics, necessitates a robust and well-

documented analytical profile.[1] This guide serves as a centralized resource for that purpose.

Molecular Properties Summary

Property Value Source

IUPAC Name
1-(2-bromo-6-

methoxyphenyl)ethanone

CAS Number 380225-68-3

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol

Exact Mass 227.97859 Da

First, let's visualize the molecule and establish a clear numbering system for the subsequent

spectroscopic assignments.

Figure 1: Molecular structure of 1-(2-Bromo-6-methoxyphenyl)ethanone.

Spectroscopic Data Analysis
The following sections detail the experimental and predicted data for 1-(2-Bromo-6-
methoxyphenyl)ethanone. The interpretation emphasizes the structural features influencing

the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For this compound, the key insights come from understanding how the

ortho-bromo and ortho-methoxy groups influence the chemical environments of the aromatic

protons and carbons, as well as the acetyl group.

The proton NMR spectrum provides information on the number, connectivity, and chemical

environment of hydrogen atoms. The data presented below is based on database records.
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Table 1: ¹H NMR Data (Predicted/Database)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.45 t, J ≈ 8.1 Hz 1H H4

The proton at C4

is coupled to

both H3 and H5,

resulting in a

triplet. It is the

most deshielded

aromatic proton

due to its para

relationship to

the electron-

withdrawing

acetyl group.

~7.20 d, J ≈ 8.1 Hz 1H H5

Coupled to H4,

this proton

appears as a

doublet. Its

chemical shift is

influenced by the

ortho-methoxy

group.

~7.05 d, J ≈ 8.1 Hz 1H H3

Coupled to H4,

appearing as a

doublet. The

shielding effect

of the adjacent

methoxy group

and the

deshielding of

the adjacent

bromine result in

its specific shift.

~3.85 s 3H H9 (-OCH₃) Methoxy protons

typically appear
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as a sharp

singlet in this

region.

~2.50 s 3H H8 (-COCH₃)

Acetyl protons

appear as a

singlet. The

chemical shift is

downfield due to

the adjacent

carbonyl group.

Steric hindrance

from the two

ortho groups

may slightly alter

this shift

compared to less

substituted

acetophenones.

Expertise in Interpretation: The aromatic region (δ 7.0-7.5 ppm) displays a characteristic

pattern for a 1,2,3-trisubstituted benzene ring. The triplet for H4 and two doublets for H3 and

H5 confirm this arrangement. The precise chemical shifts are a balance of inductive and

resonance effects from the three substituents. The electron-withdrawing bromine atom

deshields adjacent protons, while the electron-donating methoxy group shields them.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their hybridization and electronic state.

Table 2: ¹³C NMR Data (Predicted/Database)
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Chemical Shift (δ, ppm) Assignment Rationale

~200 C7 (C=O)

The carbonyl carbon of a

ketone typically appears in this

downfield region. Steric

inhibition of resonance, caused

by the two bulky ortho

substituents forcing the acetyl

group out of the plane of the

ring, can cause this value to be

higher than in planar

acetophenones.

~157 C6 (C-O)

Aromatic carbon bonded to the

electron-donating methoxy

group, appearing significantly

downfield.

~138 C1 (C-C=O)
The ipso-carbon attached to

the acetyl group.

~132 C4 (Ar C-H) Aromatic methine carbon.

~128 C2 (C-Br)
The carbon atom attached to

bromine is deshielded.

~125 C5 (Ar C-H) Aromatic methine carbon.

~115 C3 (Ar C-H)

Aromatic methine carbon,

shielded by the ortho-methoxy

group.

~56 C9 (-OCH₃)

The methoxy carbon signal is

characteristic and typically

appears in the 55-60 ppm

range.[2]

~32 C8 (-COCH₃)
The methyl carbon of the

acetyl group.
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Expertise in Interpretation: The most telling signal is that of the carbonyl carbon (C7). In planar,

conjugated acetophenones, this signal is typically found around 197-198 ppm. The predicted

shift of ~200 ppm suggests a degree of steric hindrance from the flanking bromo and methoxy

groups. This forces the acetyl group's p-orbitals out of alignment with the aromatic π-system,

reducing conjugation and deshielding the carbonyl carbon. The chemical shift of the methoxy

carbon (C9) at ~56 ppm is characteristic for an ortho-substituted methoxy group on a benzene

ring.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations. The data is sourced from

the SpectraBase database.

Table 3: Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~1710 Strong, Sharp C=O Stretch Aromatic Ketone

3000-2850 Medium C-H Stretch
-CH₃ (acetyl &

methoxy)

~1580, ~1470 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong
Asymmetric C-O-C

Stretch
Aryl-alkyl ether

~1030 Medium
Symmetric C-O-C

Stretch
Aryl-alkyl ether

~780 Strong
C-H Out-of-plane

bend

1,2,3-trisubstituted

ring

Expertise in Interpretation: The carbonyl (C=O) stretching frequency is highly diagnostic. For a

typical conjugated aromatic ketone like acetophenone, this band appears around 1685 cm⁻¹.[3]

The observed higher frequency (~1710 cm⁻¹) for 1-(2-Bromo-6-methoxyphenyl)ethanone
provides strong evidence for the steric inhibition of resonance discussed in the NMR section.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.researchgate.net/publication/371897515_Methoxy_13_C_NMR_Chemical_Shift_as_a_Molecular_Descriptor_in_the_Structural_Analysis_of_Flavonoids_and_Other_Phenolic_Compounds
https://m.youtube.com/watch?v=xJ-MbBmhxlQ
https://www.benchchem.com/product/b2996582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2996582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


When conjugation is reduced, the C=O bond gains more double-bond character, increasing its

vibrational frequency.[4] The strong absorptions at ~1250 cm⁻¹ and ~1030 cm⁻¹ are

characteristic of the aryl-alkyl ether linkage of the methoxy group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, which aids in structural elucidation. The data is sourced from the

SpectraBase database (GC-MS).

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)
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m/z
Proposed
Fragment Ion

Formula Notes

228 / 230 [M]⁺• [C₉H₉BrO₂]⁺•

Molecular Ion. The

characteristic ~1:1

intensity ratio of these

peaks confirms the

presence of one

bromine atom (⁷⁹Br

and ⁸¹Br isotopes).[5]

213 / 215 [M - CH₃]⁺ [C₈H₆BrO₂]⁺

Loss of the acetyl

methyl group (α-

cleavage), a common

pathway for

acetophenones.[6]

185 / 187 [M - COCH₃]⁺ [C₇H₆BrO]⁺

Loss of the entire

acetyl radical. This

forms the 2-bromo-6-

methoxyphenyl cation.

134 [M - Br - CO]⁺ [C₈H₆O]⁺

Loss of a bromine

radical followed by the

neutral loss of carbon

monoxide.

106 [M - Br - CO - C₂H₂]⁺ [C₆H₆O]⁺•
Further fragmentation

of the m/z 134 ion.

Expertise in Interpretation: The most critical diagnostic feature is the molecular ion peak, which

appears as a doublet at m/z 228 and 230 with nearly equal intensity, unequivocally indicating

the presence of a single bromine atom.[5] The primary fragmentation pathway for aromatic

ketones is α-cleavage.[7] For 1-(2-Bromo-6-methoxyphenyl)ethanone, this involves two

possibilities:

Loss of the methyl radical (•CH₃): This is a highly favorable pathway, leading to the stable

benzoyl-type cation at m/z 213/215. This is often the base peak or a very intense fragment.
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Loss of the aryl radical: This would lead to the acetyl cation [CH₃CO]⁺ at m/z 43.

Subsequent fragmentation of the benzoyl cation (m/z 213/215) often involves the loss of a

neutral carbon monoxide (CO) molecule, which would yield a fragment at m/z 185/187.

Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures for

spectroscopic analysis are recommended.

Synthesis Protocol (Illustrative)
A plausible route to 1-(2-Bromo-6-methoxyphenyl)ethanone is via the Friedel-Crafts

acylation of 3-bromoanisole.

Synthesis Workflow

1. Reactant Mixing
(3-Bromoanisole, Acetic Anhydride)

2. Add Catalyst
(Anhydrous AlCl₃ in CS₂)

3. Reflux Reaction
(Monitor by TLC)

4. Quench & Workup
(Ice/HCl, Extraction)

5. Purification
(Column Chromatography)

6. Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of substituted acetophenones.

Methodology:

Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel,

and a reflux condenser connected to a gas trap, add 3-bromoanisole (1 equivalent) and dry

carbon disulfide (CS₂).

Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl₃,

~2.5 equivalents) portion-wise.

Acylation: Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel,

maintaining the temperature below 10 °C.
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Reaction: After addition is complete, allow the mixture to warm to room temperature and then

heat to reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography

(TLC).

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and

concentrated HCl with vigorous stirring.

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers,

wash with water, then saturated NaHCO₃ solution, and finally brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. Purify the crude residue by flash column chromatography on silica gel to

yield the title compound.[8]

NMR Data Acquisition
Sample Preparation: Dissolve ~10-20 mg of 1-(2-Bromo-6-methoxyphenyl)ethanone in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters: Use a standard pulse-acquire sequence. Set spectral width to ~16

ppm, acquisition time to ~4 seconds, and relaxation delay to 2 seconds. Acquire 16 scans.

¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set spectral

width to ~240 ppm, acquisition time to ~1 second, and relaxation delay to 2 seconds. Acquire

1024 scans or more to achieve adequate signal-to-noise.

Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C

spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the

¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak

at 77.16 ppm.[9]

IR Data Acquisition
Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of

the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

diamond ATR accessory.

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans at a

resolution of 4 cm⁻¹.

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry Data Acquisition
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile

solvent like dichloromethane or methanol.

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an

electron ionization (EI) source.

GC Parameters: Use a standard non-polar column (e.g., DB-5ms). Inject 1 µL of the sample

solution. Use a temperature program starting at 50 °C, holding for 2 minutes, then ramping at

10 °C/min to 280 °C and holding for 5 minutes.

MS Parameters: Set the EI source energy to 70 eV. Scan over a mass range of m/z 40-400.

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram

(TIC) and analyze the corresponding mass spectrum.[5][6]

Conclusion
The spectroscopic profile of 1-(2-Bromo-6-methoxyphenyl)ethanone is uniquely defined by

its di-ortho substitution pattern. Key analytical takeaways include a higher-than-expected C=O

stretching frequency in the IR spectrum (~1710 cm⁻¹) and a downfield-shifted carbonyl carbon

in the ¹³C NMR spectrum (~200 ppm), both indicative of steric inhibition of resonance. The ¹H

NMR spectrum shows a classic 1,2,3-trisubstituted pattern, and the mass spectrum is

characterized by a prominent M/M+2 molecular ion peak, confirming the presence of bromine.

This comprehensive guide provides the necessary data and interpretive framework for

scientists working with this important chemical intermediate, ensuring high standards of quality

control and facilitating further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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